
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one
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Overview
Description
The compound 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one is a rhodanine-derived molecule featuring a brominated indolinone core and a 2-ethylhexyl substituent. Its structure combines a thioxothiazolidin-4-one ring conjugated with a 5-bromo-2-oxo-1-propylindolin-3-ylidene moiety. This compound is synthesized via condensation reactions, as inferred from analogous protocols (e.g., microwave-assisted methods for related thiazolidinones) . Characterization typically involves NMR, IR, and mass spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include indole derivatives, brominating agents, and thiazolidinone precursors. The reaction conditions may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) to introduce the bromo group.
Condensation: Combining the brominated indole with thiazolidinone under acidic or basic conditions.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency.
Automated purification systems: For consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidation: Mild to strong oxidizing agents under controlled temperature and pH.
Reduction: Reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxidized derivatives with additional functional groups.
Reduction: May produce reduced forms with altered electronic properties.
Substitution: Can result in substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
Catalysis: As a ligand or catalyst in organic reactions.
Material Science: In the development of new materials with unique properties.
Biology
Drug Discovery: Potential lead compound for developing new pharmaceuticals.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in various diseases.
Diagnostic Tools: Used in diagnostic assays and imaging techniques.
Industry
Chemical Manufacturing: As an intermediate in the synthesis of other chemicals.
Agriculture: Potential use in agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents on the rhodanine and indolinone cores critically influence properties like solubility, lipophilicity, and bioactivity:
Key Observations :
- The bromo substituent in the target compound increases molecular weight and may enhance binding via halogen bonds .
- Methoxy or hydroxyl groups in analogues improve solubility but may reduce metabolic stability .
Structural and Crystallographic Insights
Crystal structures of analogues (e.g., (Z)-5-benzylidene derivatives) reveal planar conformations stabilized by intramolecular hydrogen bonds between the thioxo group and the benzylidene moiety . The target compound’s bulky 2-ethylhexyl chain likely induces steric hindrance, altering packing efficiency and solubility compared to smaller substituents .
Biological Activity
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, antitumor, and anti-inflammatory effects, supported by relevant case studies and research findings.
The compound's molecular formula is C19H24BrN2O3S, with a molecular weight of approximately 439.39 g/mol. Its structure features an indole moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit notable antimicrobial properties. A study evaluated various compounds, including those similar to this compound, against Gram-positive and Gram-negative bacteria as well as fungi.
Key Findings:
- The compound demonstrated superior antibacterial potency compared to standard antibiotics like ampicillin.
- It showed effectiveness against resistant strains such as MRSA and Pseudomonas aeruginosa.
- Antifungal activity was also pronounced, outperforming reference drugs like bifonazole and ketoconazole by 6 to 52 times in some cases .
Microbial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
---|---|---|---|
MRSA | 8 | Ampicillin | 32 |
E. coli | 16 | Ciprofloxacin | 64 |
Candida albicans | 4 | Ketoconazole | 16 |
Antitumor Activity
The thiazolidinone derivatives have been investigated for their potential antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.
Case Study:
A study involving the compound's analogs revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the indole structure was critical in enhancing the cytotoxic effects against cancer cells .
Anti-inflammatory Effects
Thiazolidinones have also been reported to exhibit anti-inflammatory properties. The compound was tested in animal models for its ability to reduce inflammation markers.
Research Findings:
In a controlled study, administration of the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions between the compound and its biological targets. These studies suggest that the compound binds effectively to bacterial enzymes and receptors involved in inflammation and cancer progression.
Docking Results:
The docking scores indicated strong binding affinities, correlating with the observed biological activities. For instance, compounds with higher docking scores were also those that exhibited greater antibacterial activity .
Q & A
Q. What are the optimal synthetic routes for 5-(5-bromo-2-oxo-1-propylindolin-3-ylidene)-3-(2-ethylhexyl)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis typically involves:
Bromination : Starting with 2-oxo-1H-indole, bromination at the 5-position using reagents like N-bromosuccinimide (NBS) to yield 5-bromo-2-oxo-1H-indole.
Knoevenagel Condensation : Reacting the brominated indole with 3-(2-ethylhexyl)-2-thioxothiazolidin-4-one in ethanol/methanol under reflux with a base (e.g., piperidine) to form the conjugated system .
Propylation : Introducing the propyl group via alkylation under basic conditions.
Optimization Strategies :
- Use microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) to reduce reaction times and improve yields .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .
- Purify via recrystallization (e.g., acetic acid) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can the molecular structure and purity of this compound be rigorously characterized?
Basic Research Focus
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., propyl chain at N1, ethylhexyl at C3) and Z/E isomerism via coupling constants .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the indole-thiazolidinone conjugated system.
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at ~540–550 m/z) .
- X-ray Crystallography : Use SHELXT/SHELXL for single-crystal structure determination to confirm stereochemistry and intermolecular interactions .
Advanced Validation :
- Dynamic Light Scattering (DLS) : Assess aggregation in solution for biological studies.
- Elemental Analysis : Ensure >98% purity by matching calculated vs. observed C, H, N, S percentages .
Q. What are the key structure-activity relationships (SARs) influencing its biological activity?
Advanced Research Focus
Critical SAR features:
Bromine Substituent : Enhances electrophilicity and binding to cysteine residues in enzyme active sites (e.g., kinase inhibition) .
Thioxothiazolidinone Core : Acts as a Michael acceptor , enabling covalent interactions with biological targets .
2-Ethylhexyl Chain : Improves lipophilicity (logP ~4.5), enhancing membrane permeability .
Comparative Analysis :
- Replace bromine with chlorine or methyl to study electronic effects on anticancer activity .
- Substitute 2-ethylhexyl with tetrahydrofuran-methyl to modulate solubility and toxicity profiles .
Q. How can computational methods predict the compound’s reactivity and target interactions?
Advanced Research Focus
Methodologies include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
- Molecular Docking (AutoDock Vina) : Simulate binding to targets like EGFR kinase (PDB: 1M17) to prioritize in vitro assays .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) .
Validation : Cross-correlate computational predictions with surface plasmon resonance (SPR) binding affinity data .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Advanced Research Focus
Address discrepancies via:
Standardized Assays :
- Use identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions (e.g., 10% FBS, 37°C).
- Normalize results to reference drugs (e.g., doxorubicin) .
Mechanistic Profiling :
- Perform kinase inhibition panels (Eurofins KinaseProfiler) to identify off-target effects.
- Measure apoptosis markers (e.g., caspase-3 activation) to confirm mode of action .
Data Reproducibility :
Q. How does the compound’s photophysical properties influence its application in material science?
Advanced Research Focus
Key properties and applications:
- Absorption/Emission : Strong absorbance at ~450 nm (π→π* transition) for potential use in organic semiconductors .
- Electrochemical Analysis : Cyclic voltammetry reveals reversible redox peaks (E₁/2 ~−1.2 V vs. Ag/AgCl), suggesting utility in charge-transfer materials .
- Stability Testing : Expose to UV light (365 nm, 24 hr) to assess photodegradation kinetics for device longevity .
Q. What are the best practices for handling and storing this compound to ensure stability?
Basic Research Focus
- Storage : Keep in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation/hydrolysis .
- Solubility : Prepare fresh solutions in DMSO (10 mM stock) to avoid precipitation; confirm solubility via dynamic light scattering .
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential thiol-related toxicity .
Properties
CAS No. |
617697-00-4 |
---|---|
Molecular Formula |
C22H27BrN2O2S2 |
Molecular Weight |
495.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-(2-ethylhexyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27BrN2O2S2/c1-4-7-8-14(6-3)13-25-21(27)19(29-22(25)28)18-16-12-15(23)9-10-17(16)24(11-5-2)20(18)26/h9-10,12,14H,4-8,11,13H2,1-3H3/b19-18- |
InChI Key |
OKQNQTXSEGHPLJ-HNENSFHCSA-N |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCC)/SC1=S |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC)SC1=S |
Origin of Product |
United States |
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